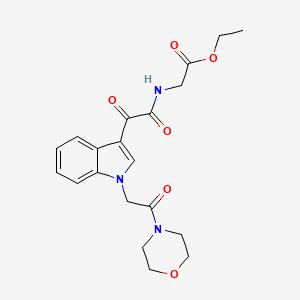![molecular formula C8H9NO2 B2738391 N-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 34060-22-5](/img/structure/B2738391.png)
N-Methylbenzo[d][1,3]dioxol-5-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Carcinogenicity Assessment and Human Exposure to Heterocyclic Amines
- Research has indicated that humans are continually exposed to carcinogenic heterocyclic amines through food. This exposure is evidenced by the presence of such compounds in the urine of individuals consuming a normal diet, but not in inpatients receiving parenteral alimentation (Ushiyama et al., 1991). This finding emphasizes the importance of understanding the impact of diet and the metabolic pathways of these amines in human health.
2. Genotoxicity and Carcinogenicity of Heterocyclic Amines
- Further investigations have revealed that certain heterocyclic amines formed during the cooking of meat and fish are genotoxic and carcinogenic in various test systems. The study of protein and DNA adduct levels in rodents and humans suggests that human tissue and blood generally have greater adduct levels than rodents given equivalent doses, indicating potential species-specific differences in response to these compounds (Turteltaub et al., 1999).
3. Accumulation of Carcinogenic Compounds in Patients with Uremia
- Another dimension of research has focused on the accumulation of carcinogenic heterocyclic amines in patients with specific health conditions, like uremia. The significant presence of these compounds in the plasma of uremic patients before hemodialysis treatment suggests an altered excretory pathway, potentially leading to higher exposure to carcinogens (Manabe et al., 1987).
4. Genetic Variability and Metabolic Response to Carcinogens
- The presence of specific genetic variants in the NAT1 gene has been associated with higher NAT1 enzyme activity in bladder and colon tissue, affecting the metabolism of aromatic amines and their carcinogenic metabolites. This highlights the interplay between genetic factors and susceptibility to carcinogenic exposures (Bell et al., 1995).
5. Exposure Assessment and Biomonitoring
- Understanding human exposure to heterocyclic amines and their metabolites is crucial. Techniques like biomonitoring of metabolites in urine provide insights into the exposure levels and metabolic pathways of these amines in humans. Such studies are essential for assessing the risk and formulating strategies to mitigate the adverse effects of these compounds (Stillwell et al., 1999).
Propiedades
IUPAC Name |
N-methyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4,9H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVNEHCBSZOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34060-22-5 | |
| Record name | N-methyl-1,3-dioxaindan-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

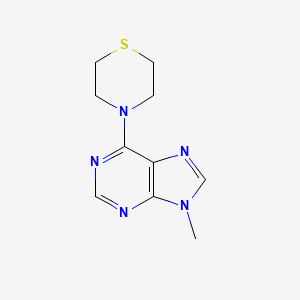


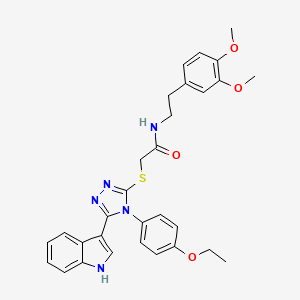

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)

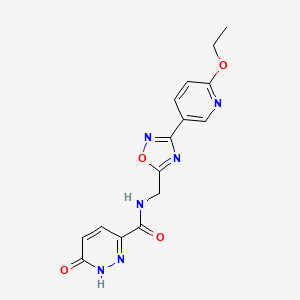
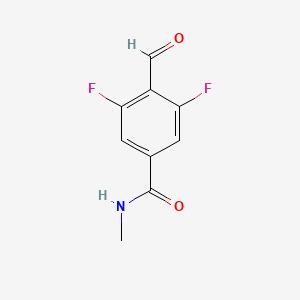
![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

